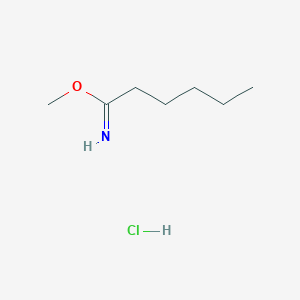
Methylhexanimidatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylhexanimidatehydrochloride is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of imidates, which are versatile organic synthons used in the synthesis of diverse N-heterocycles. The compound’s structure allows it to participate in various chemical reactions, making it valuable in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methylhexanimidatehydrochloride typically involves the reaction of methylhexanamine with an imidate precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures the efficient production of the compound with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Methylhexanimidatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced compounds.
Applications De Recherche Scientifique
Methylhexanimidatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of N-heterocycles and other complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methylhexanimidatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with transition metals, facilitating various catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction environment.
Comparaison Avec Des Composés Similaires
Methylhexanamine: A related compound with similar structural features but different reactivity.
Imidates: A class of compounds that share the imidate functional group and exhibit similar chemical behavior.
Uniqueness: Methylhexanimidatehydrochloride is unique due to its specific structure and reactivity, which allow it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
methyl hexanimidate;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-3-4-5-6-7(8)9-2;/h8H,3-6H2,1-2H3;1H |
Clé InChI |
VZCUIVIHYLYPAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


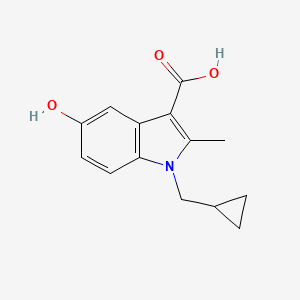
![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
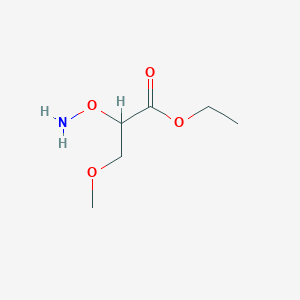
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)


![4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13221670.png)
![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13221678.png)
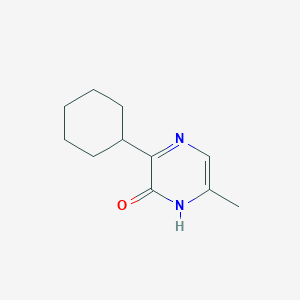
![[6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)

![2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13221710.png)
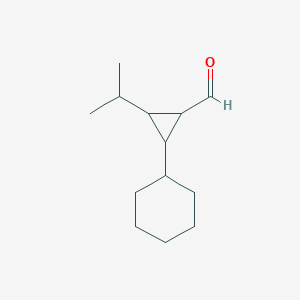
amine](/img/structure/B13221723.png)
